molecular formula C14H32ClN3O B12511947 N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride

Cat. No.: B12511947
M. Wt: 293.88 g/mol
InChI Key: XZEVEWGVOBFHJX-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride is a chemical compound with a complex structure that includes hydrazinyl and oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride typically involves multiple steps. One common method includes the reaction of dibutylamine with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to introduce the hydrazinyl group. The final step involves the quaternization of the amine with butyl chloride to form the aminium chloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce hydrazones. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride is unique due to its specific combination of hydrazinyl and oxoethyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H32ClN3O

Molecular Weight

293.88 g/mol

IUPAC Name

tributyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride

InChI

InChI=1S/C14H31N3O.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(18)16-15;/h4-13,15H2,1-3H3;1H

InChI Key

XZEVEWGVOBFHJX-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC(=O)NN.[Cl-]

Origin of Product

United States

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